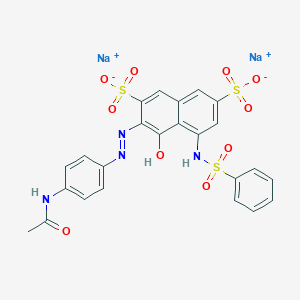

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-((phenylsulfonyl)amino)-, disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-((phenylsulfonyl)amino)-, disodium salt, also known as Acid Orange 7 (AO7), is a synthetic azo dye commonly used in the textile, paper, and food industries. AO7 is classified as a hazardous substance due to its potential toxicity and environmental impact. Therefore, it is essential to understand the synthesis method, mechanism of action, and biochemical and physiological effects of AO7.

Mécanisme D'action

The mechanism of action of AO7 is based on its ability to form reactive intermediates, such as free radicals and quinone imines, through reduction or oxidation reactions. These intermediates can then react with cellular components, leading to oxidative stress, DNA damage, and cell death. AO7 has been shown to induce genotoxicity and cytotoxicity in various cell lines.

Effets Biochimiques Et Physiologiques

AO7 has been shown to induce oxidative stress and inflammation in vivo and in vitro. AO7 exposure has been associated with increased levels of reactive oxygen species (ROS), lipid peroxidation, and pro-inflammatory cytokines. AO7 has also been shown to affect the expression of genes involved in oxidative stress response and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

AO7 has several advantages as a model compound in scientific research, including its stability, solubility, and well-characterized chemical structure. However, AO7 also has some limitations, including its potential toxicity and environmental impact. Therefore, it is essential to handle AO7 with care and dispose of it properly.

Orientations Futures

There are several future directions for research on AO7, including:

1. Development of alternative, non-toxic dyes for use in the textile and other industries.

2. Investigation of the potential health effects of chronic exposure to low levels of AO7.

3. Development of new photocatalytic and adsorption materials for the removal of AO7 from wastewater.

4. Study of the interaction between AO7 and biological membranes and proteins to understand its mechanism of action at the molecular level.

5. Investigation of the potential use of AO7 as a redox-active probe in electrochemical biosensors.

In conclusion, AO7 is a synthetic azo dye commonly used in the textile, paper, and food industries that has potential toxicity and environmental impact. Understanding the synthesis method, mechanism of action, and biochemical and physiological effects of AO7 is essential for its safe handling and disposal. AO7 has several advantages as a model compound in scientific research, but also has some limitations. There are several future directions for research on AO7, including the development of alternative, non-toxic dyes and the investigation of its potential health effects and environmental impact.

Méthodes De Synthèse

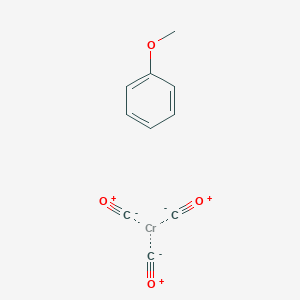

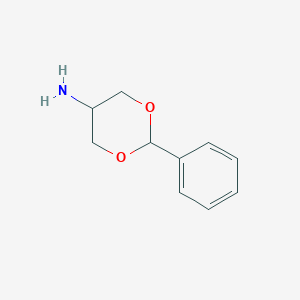

AO7 can be synthesized by coupling 4-aminoacetanilide with 2,7-naphthalenedisulfonic acid under alkaline conditions. The resulting product is then diazotized with sodium nitrite and coupled with sodium p-phenylsulfonate to form AO7. The chemical structure of AO7 is shown below:

Applications De Recherche Scientifique

AO7 has been widely used as a model compound in various scientific research applications, including photocatalysis, adsorption, and electrochemistry. AO7 has been used as a probe molecule to investigate the photocatalytic activity of semiconductor materials such as TiO2 and ZnO. AO7 has also been used to study the adsorption behavior of activated carbon and other adsorbents. In addition, AO7 has been used as a redox-active probe in electrochemical studies.

Propriétés

Numéro CAS |

13390-46-0 |

|---|---|

Nom du produit |

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-((phenylsulfonyl)amino)-, disodium salt |

Formule moléculaire |

C24H18N4Na2O10S3 |

Poids moléculaire |

664.6 g/mol |

Nom IUPAC |

disodium;3-[(4-acetamidophenyl)diazenyl]-5-(benzenesulfonamido)-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C24H20N4O10S3.2Na/c1-14(29)25-16-7-9-17(10-8-16)26-27-23-21(41(36,37)38)12-15-11-19(40(33,34)35)13-20(22(15)24(23)30)28-39(31,32)18-5-3-2-4-6-18;;/h2-13,28,30H,1H3,(H,25,29)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

Clé InChI |

CLUCWDAGPIWTPZ-UHFFFAOYSA-L |

SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NS(=O)(=O)C4=CC=CC=C4)O.[Na+].[Na+] |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NS(=O)(=O)C4=CC=CC=C4)O.[Na+].[Na+] |

Autres numéros CAS |

13390-46-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)

![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)